Boc-Gln-OSu
Overview
Description
tert-Butyl (1S)-4-amino-1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-4-oxobutylcarbamate: , commonly known as Boc-L-glutamine hydroxysuccinimide ester, is a chemical compound used primarily in peptide synthesis. It is a derivative of L-glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated by forming an ester with N-hydroxysuccinimide (OSu). This compound is widely used in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-glutamine hydroxysuccinimide ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamine is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This forms the Boc-protected L-glutamine.
Activation of the Carboxyl Group: The carboxyl group of Boc-L-glutamine is then activated by reacting it with N-hydroxysuccinimide (OSu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This forms the Boc-L-glutamine hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of Boc-L-glutamine hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Boc-L-glutamine hydroxysuccinimide ester undergoes several types of chemical reactions, including:
Substitution Reactions: The activated ester group can react with nucleophiles such as amines, leading to the formation of amide bonds. This is a key reaction in peptide synthesis.
Hydrolysis: The ester group can be hydrolyzed in the presence of water or aqueous base, leading to the formation of Boc-L-glutamine and N-hydroxysuccinimide.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in organic solvents such as dichloromethane or dimethylformamide, with nucleophiles like amines.
Hydrolysis: Conducted in aqueous solutions, often with a base like sodium hydroxide.
Deprotection: Performed using acids like trifluoroacetic acid.
Major Products Formed:
Amide Bonds: Formed during substitution reactions with amines.
Boc-L-glutamine and N-hydroxysuccinimide: Formed during hydrolysis.
Free Amine: Formed during deprotection of the Boc group.
Scientific Research Applications
Boc-L-glutamine hydroxysuccinimide ester has numerous applications in scientific research, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, where it facilitates the formation of amide bonds between amino acids.
Bioconjugation: Used in the conjugation of peptides to other molecules, such as fluorescent dyes or biotin, for various biochemical assays.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Protein Engineering: Utilized in the modification of proteins to study their structure and function.
Mechanism of Action
The mechanism of action of Boc-L-glutamine hydroxysuccinimide ester involves the activation of the carboxyl group of Boc-L-glutamine by forming an ester with N-hydroxysuccinimide. This activated ester is highly reactive towards nucleophiles, such as the amino groups of other amino acids, leading to the formation of amide bonds. The Boc group serves as a protecting group for the amino group of L-glutamine, preventing unwanted side reactions during peptide synthesis. The deprotection of the Boc group under acidic conditions releases the free amine, allowing further reactions to occur.
Comparison with Similar Compounds
Boc-L-glutamine hydroxysuccinimide ester can be compared with other similar compounds used in peptide synthesis, such as:
Boc-L-alanine hydroxysuccinimide ester: Similar in structure but derived from L-alanine instead of L-glutamine.
Boc-L-lysine hydroxysuccinimide ester: Contains an additional amino group in the side chain, making it useful for synthesizing branched peptides.
Fmoc-L-glutamine hydroxysuccinimide ester: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc, which is removed under basic conditions.
Uniqueness: Boc-L-glutamine hydroxysuccinimide ester is unique due to its specific combination of Boc protection and OSu activation, making it highly effective for peptide synthesis. The Boc group provides stability under basic conditions, while the OSu ester ensures high reactivity towards nucleophiles, facilitating efficient amide bond formation.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O7/c1-14(2,3)23-13(22)16-8(4-5-9(15)18)12(21)24-17-10(19)6-7-11(17)20/h8H,4-7H2,1-3H3,(H2,15,18)(H,16,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXJEZQDOXUDOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-78-7 | |
Record name | NSC334374 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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